molecular formula C9H17Li B14663515 lithium;2-methanidyl-5,5-dimethylhex-2-ene CAS No. 49557-10-0

lithium;2-methanidyl-5,5-dimethylhex-2-ene

Katalognummer: B14663515
CAS-Nummer: 49557-10-0
Molekulargewicht: 132.2 g/mol
InChI-Schlüssel: JPBFGRXVKWJOND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;2-methanidyl-5,5-dimethylhex-2-ene is an organolithium compound with the molecular formula C8H15Li. This compound is characterized by the presence of a lithium atom bonded to a carbon atom, which is part of a hexene structure with two methyl groups at the 5th position. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and ability to form carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methanidyl-5,5-dimethylhex-2-ene typically involves the reaction of 2-methanidyl-5,5-dimethylhex-2-ene with a lithium reagent. One common method is the direct lithiation of 2-methanidyl-5,5-dimethylhex-2-ene using n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

C8H16+n-BuLiC8H15Li+n-BuH\text{C}_8\text{H}_{16} + \text{n-BuLi} \rightarrow \text{C}_8\text{H}_{15}\text{Li} + \text{n-BuH} C8​H16​+n-BuLi→C8​H15​Li+n-BuH

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;2-methanidyl-5,5-dimethylhex-2-ene undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding alcohols or ketones.

    Substitution: Participates in substitution reactions with halides to form new organolithium compounds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically performed in anhydrous conditions using THF or diethyl ether as solvents. Common electrophiles include aldehydes, ketones, and esters.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or chromium trioxide (CrO3) are used.

    Substitution: Halides such as methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are common reagents.

Major Products Formed

    Nucleophilic Addition: Formation of alcohols or secondary/tertiary alcohols depending on the electrophile.

    Oxidation: Formation of ketones or carboxylic acids.

    Substitution: Formation of new organolithium compounds with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Lithium;2-methanidyl-5,5-dimethylhex-2-ene has several applications in scientific research:

    Organic Synthesis: Used as a strong nucleophile in the formation of carbon-carbon bonds, essential for the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Wirkmechanismus

The mechanism of action of lithium;2-methanidyl-5,5-dimethylhex-2-ene involves its strong nucleophilic properties, allowing it to attack electrophilic centers in various substrates. The lithium atom stabilizes the carbanion, enhancing its reactivity. The compound can participate in:

    Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.

    Oxidation: The compound can be oxidized to form alcohols or ketones, with the lithium atom being replaced by an oxygen atom.

    Substitution: The carbanion displaces a leaving group in a substrate, forming a new organolithium compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hexene, 2,5-dimethyl-: Similar structure but lacks the lithium atom, making it less reactive as a nucleophile.

    3-Hexene, 2,5-dimethyl-: Positional isomer with different reactivity and properties.

    Cyclohexane derivatives: Saturated cyclic hydrocarbons with different chemical properties and reactivity.

Uniqueness

Lithium;2-methanidyl-5,5-dimethylhex-2-ene is unique due to the presence of the lithium atom, which imparts strong nucleophilic properties and enhances its reactivity in organic synthesis. This makes it a valuable reagent in the formation of carbon-carbon bonds and other organic transformations.

Eigenschaften

CAS-Nummer

49557-10-0

Molekularformel

C9H17Li

Molekulargewicht

132.2 g/mol

IUPAC-Name

lithium;2-methanidyl-5,5-dimethylhex-2-ene

InChI

InChI=1S/C9H17.Li/c1-8(2)6-7-9(3,4)5;/h6H,1,7H2,2-5H3;/q-1;+1

InChI-Schlüssel

JPBFGRXVKWJOND-UHFFFAOYSA-N

Kanonische SMILES

[Li+].CC(=CCC(C)(C)C)[CH2-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.